Cobaltic sulfate

Description

Historical Context of Cobalt Coordination Chemistry

The journey into understanding cobalt compounds began long before the formal characterization of cobaltic sulfate (B86663). The late 18th and 19th centuries were pivotal in the development of coordination chemistry, with cobalt complexes playing a central role. In 1798, French chemist B.M. Tassaert observed that ammoniacal solutions of cobalt chloride developed a distinct brownish mahogany color, a discovery that marked the beginning of modern coordination chemistry. britannica.com This led to the isolation of compounds like [Co(NH₃)₆]Cl₃, demonstrating that stable compounds could combine to form new, complex entities with unique properties. britannica.com

The work of Sophus Mads Jørgensen and later Alfred Werner in the late 19th and early 20th centuries provided the foundational theories for the structure and bonding in these coordination compounds. britannica.comlibretexts.org Werner, in particular, proposed the concept of primary and secondary valencies, which correspond to the oxidation state and coordination number of the central metal ion, respectively. byjus.comunacademy.comgeeksforgeeks.orglscollege.ac.inyoutube.com His study of cobalt-ammine complexes, which differed in the number of ammonia (B1221849) molecules, was crucial in establishing these concepts. ionicviper.org Werner's groundbreaking work, which earned him the Nobel Prize in Chemistry in 1913, explained the existence of isomers in cobalt complexes and established the octahedral geometry for many coordination compounds. britannica.combyjus.comunacademy.comlscollege.ac.inyoutube.comlibretexts.orgtandfonline.comacs.org

Significance of Cobalt(III) Oxidation State in Inorganic Systems

The cobalt(III) oxidation state is a defining feature of cobaltic sulfate and a cornerstone of its chemical behavior. nih.govfiveable.me In coordination compounds, the Co(III) ion, with its d⁶ electron configuration, typically forms stable, low-spin octahedral complexes. researchgate.netontosight.ai This stability is a key factor in its utility in various chemical applications. ontosight.ai

The +3 oxidation state significantly influences the geometry, stability, and reactivity of cobalt complexes. fiveable.me Cobalt(III) compounds are often stabilized by strong-field ligands and can act as potent oxidizing agents in chemical reactions. fiveable.meontosight.ai This ability to readily accept electrons makes Co(III) complexes valuable in catalysis and other redox processes. fiveable.meontosight.ai The transformation between Co(II) and Co(III) oxidation states is a fundamental aspect of cobalt's chemistry and is crucial in many of its applications, including in biological systems like Vitamin B12. nih.gov

Scope and Contemporary Research Focus on this compound

While historical research laid the groundwork, contemporary studies on this compound and other Co(III) compounds are exploring new frontiers. Current research is actively investigating the use of cobalt(III) complexes in a variety of advanced applications.

Catalysis: Cobalt(III) complexes are being developed as catalysts for a range of organic transformations and for processes like water oxidation. ontosight.aidigitellinc.com Their ability to facilitate electron transfer makes them efficient in these roles. ontosight.ai Research is also focused on creating robust cobalt(III) catalysts that can withstand demanding reaction conditions without degradation. digitellinc.com Specific areas of investigation include their use in C-H bond functionalization and cross-coupling reactions. mdpi.comrsc.org

Materials Science: The unique electronic and structural properties of cobalt(III) compounds make them promising for the development of new materials. ontosight.ai These materials could have applications in areas such as energy storage and conversion. ontosight.ai For instance, the reversible transformation between Co(II) and Co(III) in certain frameworks is being explored for gas and vapor capture. nih.gov

Bioconjugation and Medicinal Chemistry: The kinetic inertness of certain cobalt(III) complexes is being leveraged in the field of bioconjugation for applications like targeted drug delivery. tandfonline.com Additionally, the biological importance of cobalt, particularly in the +3 oxidation state as seen in Vitamin B12, continues to drive research into new cobalt-containing therapeutic agents. ontosight.ainih.gov Anionic cobalt(III) complexes are also being explored for their potential in enantioselective synthesis. nih.gov

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | Co₂(SO₄)₃ |

| PubChem CID | 9822593 nih.gov |

| Molecular Weight | 406.1 g/mol nih.gov |

| IUPAC Name | cobalt(3+);trisulfate nih.gov |

| CAS Number | 13478-09-6 nih.gov |

Structure

2D Structure

Properties

CAS No. |

13478-09-6 |

|---|---|

Molecular Formula |

Co2O12S3 |

Molecular Weight |

406.1 g/mol |

IUPAC Name |

cobalt(3+);trisulfate |

InChI |

InChI=1S/2Co.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChI Key |

OOMOMODKLPLOKW-UHFFFAOYSA-H |

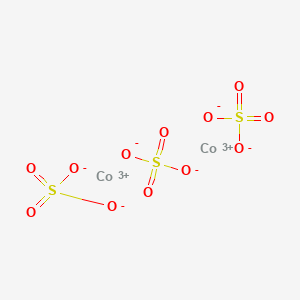

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |

Other CAS No. |

13478-09-6 |

Synonyms |

dicobalt tris(sulphate) |

Origin of Product |

United States |

Coordination Chemistry of Cobalt Iii Sulfate Complexes

Ligand Field Theory and Electronic Structure of Cobalt(III) Centers

Geometric Configurations of Cobalt(III) Coordination Spheres

The coordination sphere of a cobalt(III) complex consists of the central cobalt ion and the ligands directly bonded to it. uomustansiriyah.edu.iq Cobalt(III) complexes typically exhibit a coordination number of six, resulting in an octahedral geometry. msu.edursc.org This is seen in well-known complexes like [Co(NH₃)₆]³⁺ and [Co(en)₃]³⁺, where 'en' represents the bidentate ligand ethylenediamine. wikipedia.orgwikipedia.orgwikipedia.org

The arrangement of ligands around the Co(III) center can lead to various isomers. For example, in complexes with different ligands, cis and trans isomers can exist. The geometry of the coordination sphere can be distorted from a perfect octahedron, depending on the nature and arrangement of the ligands. cdnsciencepub.com

Spectroscopic Properties and Spin States of Co(III) Aquo Complexes

The hexaaquacobalt(III) ion, [Co(H₂O)₆]³⁺, is a key species in aqueous solutions. libretexts.org The electronic transitions within the d-orbitals of Co(III) complexes give rise to their characteristic spectroscopic properties. For low-spin octahedral Co(III) complexes (t₂g⁶ configuration), there are two expected spin-allowed d-d transitions.

The spin state of Co(III) complexes is a critical factor influencing their properties. While many Co(III) complexes are low-spin, high-spin (S=2) and intermediate-spin (S=3/2) states have also been observed. researchgate.netnih.gov For instance, a mononuclear Co(III)-imidyl complex has been shown to possess an unusual S = 3/2 ground state. nih.gov In the case of cobalt(III) tris-2,2'-bipyridine in aqueous solution, it is found to have a much stronger low-spin character, with approximately 80% in the low-spin state and 20% in the high-spin state. researchgate.net The spin state of [Co(H₂O)₆]³⁺ has been determined to be low-spin, with zero unpaired electrons. nsf.gov

Sulfate (B86663) Ligand Coordination Modes

The sulfate ion (SO₄²⁻) is a versatile ligand that can coordinate to metal centers in several ways. wikipedia.org While often acting as a counterion, it can also directly participate in the coordination sphere. wikipedia.org

Monodentate, Bidentate, and Bridging Sulfate Interactions

The sulfate ligand can bind to a metal center through one, two, or more of its oxygen atoms. wikipedia.org

Monodentate: The sulfate ligand binds to the metal center through a single oxygen atom. An example of this is found in the complex [Co(tren)(NH₃)(SO₄)]⁺, where 'tren' is tris(2-aminoethyl)amine. wikipedia.org

Bidentate: The sulfate ligand binds to the metal center through two oxygen atoms, forming a chelate ring. This mode is observed in complexes like [Co(tetraamine)O₂SO₂]⁺. wikipedia.org

Bridging: The sulfate ligand can bridge two or more metal centers. This is a common mode in polynuclear complexes and clusters. researchgate.netresearchgate.net The sulfate ion can bridge two metal ions in a bidentate fashion. researchgate.net

The coordination mode of the sulfate ligand can be influenced by factors such as the nature of the other ligands in the complex and the reaction conditions. nih.govrsc.org

Structural Characterization of Polymeric and Cluster Formations (e.g., Cuboidal Co₄(SO₄)₄ Cores)

The ability of the sulfate ligand to act as a bridging ligand leads to the formation of polymeric structures and metal clusters. researchgate.net A notable example is the formation of a cuboidal [Co₄(SO₄)₄] core. iucr.orgresearchgate.netresearchgate.netiucr.orgnih.gov In this structure, four cobalt(II) ions and four sulfate anions occupy alternate vertices of a cube. iucr.orgresearchgate.netresearchgate.netnih.gov Each cobalt center is typically coordinated to other ligands in addition to the bridging sulfates. iucr.orgresearchgate.netresearchgate.netiucr.orgnih.gov In one such complex, tetra-μ₃-sulfato-tetrakis[bis(3-methylpyridine)cobalt(II)], the sulfate anions adopt a rare [3.2110] bridging motif. iucr.orgresearchgate.netiucr.org

In other instances, sulfate ions have been shown to exhibit various bridging modes, including μ₂-, μ₃-, and even μ₆-bridging in an undecanuclear cobaltous cluster. nih.govrsc.org

Complexation Kinetics and Equilibria

The formation of cobalt(III) sulfate complexes involves the substitution of ligands in the coordination sphere of a Co(III) precursor. The kinetics of these reactions can be influenced by several factors, including the nature of the entering and leaving groups. The addition of SO₂ to a Co(III)-OH complex is reported to be significantly faster than the anation of (aqua)(amine)cobalt(III) complexes by carboxylates. zenodo.org

The study of complexation equilibria provides information on the stability of the resulting complexes. The equilibrium between different coordination modes of the sulfate ligand (e.g., monodentate vs. bidentate) can be influenced by factors such as pH and the presence of other coordinating species.

Inner-Sphere and Outer-Sphere Complexation Mechanisms of Sulfate on Material Surfaces

The interaction of sulfate ions with material surfaces, analogous to the coordination with a cobalt(III) center in solution, can occur through two primary mechanisms: inner-sphere and outer-sphere complexation.

Inner-sphere complexation involves the formation of a direct covalent bond between the sulfate ion and the central metal ion. This process typically occurs through a ligand exchange mechanism, where a water molecule or a hydroxyl group from the cobalt's primary coordination shell is displaced by the sulfate ion. eeer.orgjh.eduscielo.org.mx This type of bonding is characterized by a shorter distance between the sulfur atom of the sulfate and the cobalt ion. Spectroscopic studies on iron oxide surfaces, which serve as a good model, have identified bidentate-binuclear complexation, where two oxygen atoms of the sulfate ion bond to two different metal centers. acs.orgresearchgate.net This direct coordination significantly alters the electronic and structural properties of the complex.

Outer-sphere complexation is an electrostatic interaction where the sulfate ion does not directly bond to the cobalt center but is held in the outer coordination shell by electrostatic forces. jh.eduresearchgate.net In this arrangement, a layer of water molecules remains between the cobalt ion and the sulfate ion. jh.edu This type of complexation is generally considered a precursor to inner-sphere complexation, following a stepwise mechanism where a rapid outer-sphere association is followed by a slower conversion to an inner-sphere complex. researchgate.netacs.org

The balance between these two mechanisms is delicate and can be influenced by several factors, as detailed in the following section.

Influence of Ionic Strength and pH on Sulfate Adsorption

The surrounding chemical environment, particularly the ionic strength and pH of the solution, plays a critical role in determining whether sulfate will form an inner-sphere or outer-sphere complex with a hydrated cobalt(III) ion or on a metal oxide surface.

Effect of pH: The pH of the solution has a profound impact on the surface charge of hydrated metal oxides and the speciation of sulfate.

At low pH , the surface of a metal oxide becomes more protonated and thus more positively charged. eeer.org This increased positive charge electrostatically attracts the negatively charged sulfate ions. Furthermore, lower pH conditions favor the displacement of surface hydroxyl groups, promoting the formation of inner-sphere complexes. eeer.orgacs.org Studies on iron oxides have shown that a mixture of inner- and outer-sphere complexes exists at pH values below 6.0, while outer-sphere complexes become dominant above this pH. researchgate.net For cobalt specifically, its adsorption on various surfaces is strongly dependent on pH. nih.gov

At higher pH , the surface becomes less positive or even negatively charged, disfavoring the electrostatic attraction of sulfate ions. This condition generally favors outer-sphere complexation. researchgate.net

Effect of Ionic Strength: Ionic strength, a measure of the total concentration of ions in a solution, also influences the type of sulfate complexation.

An increase in ionic strength can compress the electrical double layer at the surface, which reduces the electrostatic repulsion between the charged surface and the adsorbing sulfate ion. scielo.org.mx This effect generally favors inner-sphere complexation. scielo.org.mxacs.org Conversely, outer-sphere complexation, being primarily electrostatic, is more sensitive to changes in ionic strength and tends to decrease as ionic strength increases. acs.org However, some studies have reported that increased ionic strength can lead to decreased adsorption of cobalt on surfaces due to increased competition from other cations. scielo.org.zapnnl.gov

The interplay between pH and ionic strength is complex. For instance, at a constant pH, increasing the ionic strength can enhance the ionization of surface groups, making the surface more hydrophilic. acs.org

Interactive Table: Influence of pH and Ionic Strength on Sulfate Complexation

| Condition | Predominant Complex Type | Rationale |

| Low pH | Inner-Sphere | Increased surface protonation and positive charge, facilitating ligand exchange. eeer.orgacs.org |

| High pH | Outer-Sphere | Decreased surface positive charge, favoring weaker electrostatic interactions. researchgate.net |

| High Ionic Strength | Inner-Sphere | Compression of the electrical double layer reduces electrostatic repulsion. scielo.org.mxacs.org |

| Low Ionic Strength | Outer-Sphere | Electrostatic interactions are more significant over a greater distance. researchgate.net |

Rates and Mechanisms of Aquocobalt(III) Complex Formation and Dissociation

The formation and dissociation of complexes involving the aquated cobalt(III) ion, [Co(H₂O)₆]³⁺, are fundamental to understanding its coordination chemistry.

Formation: The formation of cobalt(III) sulfate complexes from aquocobalt(III) generally follows a dissociative interchange (Id) mechanism. nih.gov This process is initiated by the formation of an outer-sphere complex, or ion pair, between the aquocobalt(III) ion and the sulfate ion. The rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the cobalt ion, after which the sulfate ion can enter. hku.hkacs.org

The rate of water exchange on the [Co(H₂O)₆]³⁺ ion is a key factor. This exchange is relatively slow compared to many other trivalent metal ions. wikipedia.org The rate of complex formation is also significantly influenced by the pH of the solution. The hydrolyzed species, [Co(H₂O)₅(OH)]²⁺, exchanges its water ligands much faster than the fully aquated ion. wikipedia.org Therefore, an increase in pH, which increases the concentration of the hydroxo species, leads to a faster rate of complex formation. chegg.com

Dissociation: The dissociation of cobalt(III) complexes, including those with sulfate, is often acid-catalyzed. niscpr.res.in In acidic solutions, the coordinated sulfate can be protonated, which weakens the Co-O bond and facilitates the departure of the ligand. The dissociation of a chelated sulfato complex, for example, can be a slow process, with half-lives on the order of minutes to hours in strong acid. nih.gov

Studies on the dissociation of various cobalt(III) carboxylato complexes, which serve as a useful analogy, show positive activation entropies. This is consistent with a dissociative mechanism where a neutral ligand departs from the complex. nih.gov

Research Findings on Aquocobalt(III) Kinetics

| Reaction | Mechanism | Key Influencing Factors | Rate Characteristics |

| Complex Formation | Dissociative Interchange (Id) | pH, Ion-pair formation | Rate increases with pH due to the formation of the more reactive [Co(H₂O)₅(OH)]²⁺. nih.govwikipedia.orgchegg.com |

| Complex Dissociation | Acid-Catalyzed Dissociative | Acidity (H⁺ concentration) | Rate increases with acidity; often a slow process for chelated ligands. niscpr.res.innih.gov |

Supramolecular Assembly of Cobalt-Sulfate Coordination Polymers

The principles of coordination chemistry extend beyond simple mononuclear complexes to the construction of extended, multidimensional structures known as coordination polymers or metal-organic frameworks (MOFs). nih.gov In these materials, cobalt ions and sulfate anions act as nodes and linkers, self-assembling into intricate architectures.

Design Principles for Molecular Frameworks

The creation of cobalt-sulfate coordination polymers with specific topologies and properties is a central goal of crystal engineering. rsc.orgiucr.org The design relies on the careful selection of building blocks and the control of reaction conditions.

Metal Coordination Geometry: The cobalt ion, typically in an octahedral coordination environment in these frameworks, acts as a directional node, dictating the angles at which linkers will connect. rsc.org

Ligand Functionality: While sulfate can act as a bridging ligand, organic ligands are often incorporated to create more complex and porous structures. Ligands with multiple coordination sites, such as 4,4'-bipyridine, are used to link metal centers into one-, two-, or three-dimensional networks. rsc.orgrsc.org The rigidity and symmetry of these organic linkers are crucial for building predictable and stable frameworks. acs.orgnih.gov

A notable example is the synthesis of a cobalt-sulfate coordination polymer with melamine (B1676169), where layers of cobalt-sulfate chains are linked by hydrogen bonds to stacks of melamine molecules. acs.orgnih.gov

Intermolecular Interactions and Crystal Engineering in Coordination Polymers

Hydrogen Bonding: Hydrogen bonds are ubiquitous and highly directional, making them a powerful tool in crystal engineering. rsc.org In cobalt-sulfate polymers, hydrogen bonds can form between coordinated water molecules, sulfate anions, and organic linkers, linking individual coordination chains or layers into robust three-dimensional networks. rsc.org

Van der Waals Forces: These non-directional forces also contribute to the stability of the crystal packing. rsc.org

By understanding and controlling these varied interactions, chemists can engineer cobalt-sulfate coordination polymers with desired properties, such as specific pore sizes for guest inclusion or unique magnetic behaviors arising from the arrangement of cobalt ions within the framework. researchgate.netresearchgate.net The ability to perform single-crystal-to-single-crystal transformations, where the framework changes in response to stimuli like heat or guest molecules, highlights the dynamic nature of these materials and the sophisticated level of control achievable through crystal engineering. rsc.org

Catalytic Applications and Reaction Mechanisms Involving Cobaltic Sulfate

Cobalt-Activated Sulfate (B86663) Radical-Based Advanced Oxidation Processes (SR-AOPs)

Sulfate radical-based advanced oxidation processes (SR-AOPs) have garnered significant attention for their effectiveness in degrading persistent organic pollutants in water. mdpi.com, researchgate.net Cobalt-based catalysts are among the most promising for these processes due to their high catalytic activity and stability. iaea.org, researchgate.net These processes rely on the generation of highly reactive radicals that can oxidize and mineralize contaminants that are resistant to conventional treatment methods. mdpi.com

Cobalt is recognized as one of the most efficient non-noble metal catalysts for activating persulfates, which include peroxymonosulfate (B1194676) (PMS; HSO₅⁻) and peroxydisulfate (B1198043) (PDS; S₂O₈²⁻), to generate powerful sulfate radicals. nih.gov The activation process is primarily driven by the redox cycling between cobalt(II) and cobalt(III) ions. nih.gov, nih.gov

In homogeneous systems, Co²⁺ ions effectively activate PMS and PDS. nih.gov The activation of PMS by Co²⁺ is considered highly efficient among various transition metal ions. researchgate.net Although less common, cobalt can also activate PDS. nih.gov The fundamental reactions in a homogeneous Co²⁺/PMS system involve:

Activation: Co²⁺ + HSO₅⁻ → Co³⁺ + SO₄•⁻ + OH⁻

Regeneration: Co³⁺ + HSO₅⁻ → Co²⁺ + SO₅•⁻ + H⁺

To overcome the challenges of homogeneous catalysis, such as the difficulty in catalyst recovery and potential cobalt leaching, heterogeneous cobalt-containing catalysts have been extensively developed. nih.gov, nih.gov These include cobalt oxides (like Co₃O₄), supported cobalt composites, and cobalt-based mixed metal oxides. aston.ac.uk, iaea.org, nih.gov In these heterogeneous systems, the activation mechanism still relies on the surface cobalt species, which facilitate the decomposition of PMS or PDS into reactive radicals. aston.ac.uk For instance, bimetallic oxides like CoAl₂O₄ have been shown to effectively activate PMS for pollutant degradation. mdpi.com

The activation of PMS and PDS by cobalt species leads to the formation of several reactive oxygen species (ROS). iaea.org, researchgate.net The primary and most potent oxidant generated is the sulfate radical (SO₄•⁻). mdpi.com, nih.gov The sulfate radical possesses a high standard redox potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to the hydroxyl radical (•OH), allowing it to be highly effective over a broader pH range. nih.gov, frontiersin.org, researchgate.net

Besides sulfate radicals, other ROS can be produced, including:

Hydroxyl radicals (•OH): These can be formed from the reaction of sulfate radicals with water or hydroxide (B78521) ions. researchgate.net

Singlet oxygen (¹O₂): This non-radical species can also contribute to the degradation process and its formation has been confirmed in Co-activated PMS systems. rsc.org, iaea.org

Superoxide radicals (O₂•⁻): These are another type of ROS that can be generated during the catalytic cycle. iaea.org

The identification of these reactive species is typically accomplished through quenching experiments using specific scavengers (like methanol (B129727) for sulfate and hydroxyl radicals, and tert-butyl alcohol primarily for hydroxyl radicals) and confirmed using advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR). mdpi.com, rsc.org The collective action of these powerful oxidizing species enables the efficient degradation of a wide array of organic contaminants. rsc.org

The degradation of organic substrates in cobalt-activated SR-AOPs proceeds through complex mechanistic pathways involving both radical and non-radical-mediated reactions. mdpi.com, rsc.org

Radical Pathway: This is the dominant pathway where highly reactive sulfate and hydroxyl radicals attack the organic pollutant molecules. This attack can occur via electron transfer, hydrogen abstraction, or addition to unsaturated bonds. These initial reactions lead to the formation of organic radicals, which undergo further oxidation, fragmentation, and ultimately, mineralization into less harmful products like CO₂, water, and inorganic ions. gdut.edu.cn

The specific degradation pathway and the relative contribution of different ROS can be influenced by various factors, including the type of cobalt catalyst used (homogeneous vs. heterogeneous), the nature of the organic substrate, the solution pH, and the presence of other substances in the water matrix. rsc.org For example, in the CoAl₂O₄/PMS system, both singlet oxygen and sulfate radicals were identified as the primary reactive species responsible for pollutant degradation. mdpi.com

Heterogeneous Catalysis with Cobalt Hydrogen Sulfate

Cobalt hydrogen sulfate, Co(HSO₄)₂, has emerged as a noteworthy heterogeneous catalyst, particularly in the field of organic synthesis. Its utility is highlighted by its efficiency, reusability, and environmentally friendly characteristics. researchgate.net, orgchemres.org

Cobalt hydrogen sulfate can be synthesized as a nanocatalyst. researchgate.net A typical synthesis involves the reaction of cobalt chloride with a sulfating agent. researchgate.net The resulting material is then characterized using a suite of analytical techniques to confirm its structure and morphology. researchgate.net

Common characterization methods include:

X-ray Diffraction (XRD): Used to analyze the crystalline structure of the catalyst. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify the functional groups present in the compound. researchgate.net

Transmission Electron Microscopy (TEM): Provides direct visualization of the catalyst's morphology and confirms its nanostructured nature. researchgate.net

These characterization techniques have confirmed the successful synthesis of Co(HSO₄)₂ as a nanocatalyst. researchgate.net

Cobalt hydrogen sulfate has proven to be a highly efficient and reusable heterogeneous catalyst for various multicomponent reactions, such as the Biginelli and other cyclocondensation reactions. researchgate.net, orgchemres.org It is particularly effective in the one-pot synthesis of xanthene derivatives, which are biologically active compounds. researchgate.net, orgchemres.org, nih.gov

The catalyst facilitates the condensation of aldehydes with compounds like β-naphthol or dimedone to produce high yields of 14-aryl-14H-dibenzo[a,j]xanthenes and 1,8-dioxooctahydroxanthenes, respectively. researchgate.net The advantages of using Co(HSO₄)₂ include high product yields, clean reaction profiles, simple methodology, and easy workup. researchgate.net, orgchemres.org Furthermore, the catalyst is heterogeneous, allowing for easy separation from the reaction mixture and can be reused multiple times without a significant loss of catalytic activity. researchgate.net, orgchemres.org

The table below summarizes the catalytic efficiency of Co(HSO₄)₂ in the synthesis of various 14-aryl-14H-dibenzo[a,j]xanthenes.

Table 1: Catalytic Efficiency of Co(HSO₄)₂ in the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes Data sourced from Eshghi et al., 2014. researchgate.net

| Entry | Aldehyde | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅CHO | 2 | 95 |

| 2 | 4-ClC₆H₄CHO | 1.5 | 98 |

| 3 | 4-MeC₆H₄CHO | 2.5 | 94 |

| 4 | 4-NO₂C₆H₄CHO | 1 | 96 |

| 5 | 3-NO₂C₆H₄CHO | 1.5 | 95 |

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Cobaltic sulfate | 62667 |

| Cobalt(II) chloride | 738 |

| Peroxydisulfate | 24564 |

| Permonosulfate | 28015 |

| Sulfate radical | 165659 |

| Hydroxyl radical | 14782 |

| Singlet oxygen | 123201 |

| Superoxide | 3034827 |

| Cobalt hydrogen sulfate | 139204996 |

| β-Naphthol | 7016 |

| Dimedone | 8681 |

| Benzaldehyde | 240 |

| 4-Chlorobenzaldehyde | 7765 |

| 4-Methylbenzaldehyde | 31245 |

| 4-Nitrobenzaldehyde | 6942 |

| 3-Nitrobenzaldehyde | 7474 |

Merging Cobalt Catalysis with Electrochemistry in Organic Synthesis

The integration of cobalt catalysis with electrochemical methods represents a significant advancement in sustainable organic synthesis. Electrochemistry provides a powerful tool for controlling the redox state of cobalt catalysts, thereby enabling a wide range of organic transformations. rhhz.netresearchgate.net Cobalt is an attractive catalyst due to its lower cost, abundance, and rich redox chemistry, accommodating various oxidation states, most commonly +1, +2, and +3. rhhz.netresearchgate.net The ability to interconvert between these states is fundamental to its catalytic reactivity, and electrochemistry offers precise external control over these redox processes without the need for stoichiometric chemical oxidants or reductants. rhhz.netresearchgate.net

Redox Interconversion of Cobalt Oxidation States in Catalytic Cycles

The efficacy of cobalt in electrochemical organic synthesis is rooted in the facile interconversion between its various oxidation states, primarily Co(I), Co(II), Co(III), and sometimes Co(IV). rhhz.netresearchgate.net Electrochemistry serves as the ideal driving force for these transitions, manipulating the catalytic cycle by adding or removing electrons at an electrode surface. researchgate.net

The general principle involves the generation of a catalytically active species from a stable cobalt precursor at a specific applied potential. For instance, a Co(II) salt, such as cobalt(II) sulfate, can be anodically oxidized to a highly reactive Co(III) species. rhhz.netresearchgate.net This high-valent cobalt species is a potent oxidant capable of initiating a variety of organic transformations, including challenging C-H functionalization reactions. rhhz.netfrontiersin.org Conversely, cathodic reduction can generate low-valent Co(I) species, which are effective in reductive coupling and dehalogenation reactions. rhhz.net

The catalytic cycle often involves dynamic equilibria among Co(II), Co(III), and Co(IV) states. nih.gov For example, in reactions like the oxygen evolution reaction (OER), cobalt sites on a catalyst surface are oxidized from Co(II) to higher oxidation states like Co(III) and Co(IV) before catalytic turnover. nih.gov The desorption of products can then reduce the cobalt center, restarting the cycle. nih.gov The presence of sulfate ions in the catalyst structure can influence these redox processes, in some cases helping to stabilize the catalytically relevant oxidation states. nih.gov

Cyclic voltammetry is a key technique used to study these redox interconversions. It allows researchers to identify the potentials at which specific cobalt species are generated. For instance, in one study, the oxidation of cobalt(II) sulfate to a Co(III) species was observed at a potential (Eₚ) of 2.04 V vs. SCE. rhhz.netresearchgate.net In other systems involving organometallic cobalt complexes, even the rare Co(IV) state has been identified as a crucial intermediate, accessible through further oxidation of a Co(III) species. researchgate.net The ability to access these high-valent states electrochemically is critical for promoting reactions that are difficult to achieve with conventional methods. researchgate.net

The following table summarizes the key cobalt oxidation states and their roles in electrocatalytic cycles.

| Oxidation State | Generation Method | Role in Catalytic Cycle | Reference |

| Co(I) | Cathodic reduction of Co(II) | Nucleophilic species; active in reductive coupling and dehalogenation. | rhhz.net |

| Co(II) | Common stable precursor state (e.g., from Cobalt(II) sulfate) | Pre-catalyst, oxidized to Co(III) or reduced to Co(I). | rhhz.netresearchgate.net |

| Co(III) | Anodic oxidation of Co(II) | Potent oxidant; active in C-H functionalization and oxidative transformations. | rhhz.netresearchgate.netfrontiersin.org |

| Co(IV) | Anodic oxidation of Co(III) | Highly reactive intermediate in certain C-H oxygenation and bond functionalization reactions. | researchgate.net |

Electrochemical Control of Cobalt-Mediated Organic Transformations

Electrochemical control allows for the precise initiation and modulation of cobalt-catalyzed organic reactions. By tuning the applied potential, chemists can selectively generate the desired cobalt oxidation state needed to drive a specific transformation, enhancing selectivity and efficiency. beilstein-journals.org This approach avoids the use of harsh chemical reagents and often allows reactions to proceed under mild conditions. frontiersin.org

A notable example is the cobalt-catalyzed electrochemical synthesis of various benzazoles. rhhz.netresearchgate.net In a study by Huang and co-workers, cobalt(II) sulfate was used as the catalyst precursor for the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles. rhhz.netresearchgate.net The proposed mechanism involves the initial anodic oxidation of the Co(II) species to a Co(III) species. This electrochemically generated Co(III) catalyst then oxidizes a benzylic alcohol to the corresponding aldehyde. Subsequent condensation with an o-substituted aniline (B41778) (like 1,2-phenylenediamine) forms a cyclic intermediate, which is further oxidized to yield the final aromatic benzazole product. rhhz.netresearchgate.net

Another significant area is the electrochemical functionalization of C-H bonds. rsc.org The Ackermann group has demonstrated that high-valent cobalt(III) and cobalt(IV) complexes, generated electrochemically, are key intermediates in C-H activation reactions. researchgate.net For example, cobalt-catalyzed C-H/N-H bond annulation with alkynes can be achieved electrochemically. rsc.org In this process, a Co(II) complex is first oxidized to a Co(III) species, which then undergoes a C-H metalation step to form a cobaltacycle intermediate, leading to the final annulated product. rsc.org

The versatility of this strategy is further highlighted in reductive coupling reactions. By applying a cathodic potential, a Co(I) species can be generated from a Co(II) precursor. This low-valent cobalt catalyst is highly effective in the enantioselective reductive cross-coupling of organohalides, a transformation that is challenging to achieve with high chemoselectivity using traditional methods. nih.govchinesechemsoc.org The electrochemical approach allows for the selective reduction of one organocobalt intermediate over another, based on their different redox potentials, thereby controlling the outcome of the cross-coupling reaction. chinesechemsoc.org

The table below presents findings from the cobalt-catalyzed electrosynthesis of benzimidazoles, demonstrating the scope of the transformation. rhhz.net

| Benzyl Alcohol Substrate | 1,2-Phenylenediamine Substrate | Product | Yield | Reference |

| Benzyl alcohol | 1,2-Phenylenediamine | 2-Phenyl-1H-benzo[d]imidazole | 96% | rhhz.net |

| 4-Methylbenzyl alcohol | 1,2-Phenylenediamine | 2-(p-tolyl)-1H-benzo[d]imidazole | 98% | rhhz.net |

| 4-Methoxybenzyl alcohol | 1,2-Phenylenediamine | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 92% | rhhz.net |

| 4-Chlorobenzyl alcohol | 1,2-Phenylenediamine | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 95% | rhhz.net |

| Benzyl alcohol | 4,5-Dimethylbenzene-1,2-diamine | 5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole | 91% | rhhz.net |

| Benzyl alcohol | 4-Chlorobenzene-1,2-diamine | 6-Chloro-2-phenyl-1H-benzo[d]imidazole | 87% | rhhz.net |

Advanced Analytical Characterization of Cobalt Iii Sulfate Materials

Spectroscopic Methods for Species and Structural Analysis

Spectroscopic techniques are pivotal in characterizing the electronic and molecular structure of cobalt(III) sulfate (B86663).

UV-Visible spectrophotometry is a powerful tool for distinguishing between cobalt(II) and cobalt(III) species in solution. The two oxidation states exhibit distinct absorption spectra due to differences in their electronic configurations. Co(II) ions in an aqueous solution typically show a maximum absorption peak around 510 nm, which is responsible for their characteristic pink or red color. mdpi.com In contrast, Co(III) complexes often have absorption bands at different wavelengths. For instance, in some environments, Co(III) species show absorbance in the 400-450 nm range. researchgate.net

The UV-Vis spectra of solutions containing a mixture of Co(II) and Co(III) will display a combination of the characteristic peaks for each species. nih.gov By analyzing the absorbance at specific wavelengths, it is possible to quantify the relative concentrations of Co(II) and Co(III) in a sample. nih.govpublish.csiro.au This method is particularly useful for monitoring redox reactions involving cobalt ions. publish.csiro.au The presence of different ligands can shift the absorption maxima, so careful calibration with standards of known composition is crucial for accurate speciation. researchgate.netsemanticscholar.org

Table 1: Typical UV-Vis Absorption Maxima for Cobalt Species

| Cobalt Species | Typical Absorption Maximum (λmax) | Reference |

| Cobalt(II) | ~510 nm | mdpi.com |

| Cobalt(III) | ~400-450 nm | researchgate.net |

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the chemical bonds and functional groups present in cobalt(III) sulfate and its complexes. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. In cobalt sulfate compounds, characteristic absorption bands for the sulfate group (SO₄²⁻) are observed. researchgate.net Additionally, if the cobalt is complexed with other ligands, such as ammonia (B1221849) (NH₃) or organic molecules, their characteristic vibrational modes will also be present in the FTIR spectrum. aip.orgresearchgate.net For example, the presence of coordinated ammonia ligands gives rise to distinct bands corresponding to N-H stretching and bending vibrations. aip.org The position and shape of these bands can provide insights into the coordination environment of the cobalt ion and the nature of the bonding within the complex. cdnsciencepub.com

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic structure and coordination environment of cobalt atoms. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the cobalt K-edge can reveal the oxidation state of cobalt. publish.csiro.aunih.gov The energy of the absorption edge shifts to higher values as the oxidation state of the cobalt ion increases. physicsjournal.in This allows for the clear differentiation between Co(II) and Co(III) states in a material. publish.csiro.auacs.org

EXAFS provides information about the local atomic environment around the cobalt atom, including the type of neighboring atoms, their distance from the cobalt atom (bond lengths), and their number (coordination number). nih.govcambridge.org For cobalt(III) sulfate, EXAFS can determine the Co-O bond distances within the coordination sphere and potentially the Co-S distances from the sulfate ligands. nih.gov This technique is particularly valuable for amorphous or poorly crystalline materials where diffraction methods are less effective. cambridge.org

While more commonly applied to iron-containing compounds, Mössbauer spectroscopy can also be used to study cobalt compounds through a technique called Mössbauer emission spectroscopy, which utilizes the decay of ⁵⁷Co to ⁵⁷Fe. wikipedia.org The resulting Mössbauer spectrum of the daughter ⁵⁷Fe nucleus provides information about the chemical environment of the parent ⁵⁷Co atom. tandfonline.com The isomer shift and quadrupole splitting in the Mössbauer spectrum are sensitive to the oxidation state and spin state of the cobalt ion. wikipedia.orguni-bielefeld.de This can be used to distinguish between Co(II) and Co(III) and to probe the local symmetry of the cobalt site. scispace.comcyf-kr.edu.pl Magnetic hyperfine splitting in the spectrum can also provide insights into the magnetic properties of the material. wikipedia.orgsrce.hr

Diffraction Techniques for Crystalline Structure Elucidation

Diffraction techniques are essential for determining the long-range atomic order and crystal structure of cobalt(III) sulfate materials.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cobalt(III) sulfate and its derivatives, this technique can provide highly accurate data on the coordination geometry of the cobalt(III) ion, including bond lengths and angles with surrounding ligands. ijraset.comrasayanjournal.co.in It also determines the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group, which describes the symmetry of the crystal. iucr.orgiaea.org For example, studies on related cobalt sulfate hydrates have revealed monoclinic or orthorhombic crystal systems with specific unit cell dimensions. ijraset.comiucr.org This detailed structural information is fundamental to understanding the material's physical and chemical properties.

Powder X-ray Diffraction for Phase Identification and Nanocrystallinity

Powder X-ray Diffraction (PXRD) is a fundamental technique for the phase identification and the analysis of crystallinity in cobalt(III) sulfate and related materials. acs.orgmccrone.com By comparing the experimental diffraction pattern to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the crystalline phases present in a sample can be identified. acs.orgresearchgate.net For instance, in the synthesis of cobalt oxide nanoparticles from cobalt sulfate heptahydrate, PXRD analysis confirmed the formation of Co3O4 with a face-centered cubic structure, matching JCPDS number 65-3103. acs.org

The broadening of diffraction peaks in a PXRD pattern is indicative of the size of the crystalline domains. Nanocrystalline materials exhibit significantly broader peaks than their bulk counterparts. acs.org This peak broadening can be used to estimate the average crystallite size using the Debye-Scherrer equation. researchgate.net However, it is important to distinguish between nanocrystalline and amorphous materials, as both can produce broad diffraction features. acs.org In some cases, such as with sulfate-ion promoted zirconia, the promoter can influence the phase composition, favoring the formation of a metastable tetragonal phase over the more stable monoclinic phase, which can be observed through PXRD. researchgate.net The combination of PXRD with other techniques like three-dimensional electron diffraction can provide a more complete picture, especially for multiphase samples. iucr.org

Table 1: PXRD Data for Co3O4 Nanoparticles Synthesized from Cobalt Sulfate

| 2θ (degrees) | Crystallographic Plane |

| 31.35 | (220) |

| 36.80 | (311) |

| 44.98 | (400) |

| 59.33 | (511) |

| 65.31 | (440) |

| Data sourced from a study on the structural analysis of Co3O4 nanoparticles. acs.org |

Electrochemical Methods for Reaction Mechanism and Material Properties

Electrochemical techniques are powerful tools for investigating the reaction mechanisms and intrinsic properties of cobalt sulfate solutions. tudelft.nl They provide critical data on redox processes, diffusion, and mass changes at the electrode-electrolyte interface.

Cyclic voltammetry (CV) is widely used to study the redox behavior of cobalt ions in sulfate solutions. iust.ac.iruaic.ro By scanning the potential of a working electrode and measuring the resulting current, CV can identify the reduction and oxidation potentials of species in the electrolyte. nih.govijche.com For cobalt sulfate solutions, CV studies have shown that the reduction of Co(II) to cobalt metal is an irreversible process. iust.ac.irrsc.org The peak potentials for these redox reactions can be influenced by factors such as pH and the presence of other species in the solution. uaic.roresearchgate.net

Chronocoulometry, a technique that measures charge as a function of time, is often used in conjunction with CV to determine diffusion coefficients. acs.org By applying a potential step and monitoring the charge passed, the diffusion coefficient of the electroactive species, such as Co(II) ions, can be calculated. rsc.orgacs.org Studies on amphiphilic cobalt(III) complexes in microemulsions have utilized both CV and chronocoulometry to measure diffusion coefficients and half-wave potentials. acs.orgacs.org The diffusion coefficient for Co(II) in an acidic aqueous solution has been determined to be in the order of 10⁻⁶ cm²/s. iust.ac.irresearchgate.net

Table 2: Electrochemical Parameters for Cobalt Species in Sulfate Media

| Technique | Parameter | Value | Conditions |

| Cyclic Voltammetry | Co(II) Reduction Potential | -750 mV to -800 mV vs. SCE | Sulfate-borate solution |

| Chronoamperometry | Diffusion Coefficient (D) | 6.7 x 10⁻⁶ cm²/s | Sulfate-borate solution |

| Data obtained from electrochemical studies on cobalt electrowinning. iust.ac.ir |

The Electrochemical Quartz Crystal Microbalance (EQCM) is an in-situ technique that measures mass changes on an electrode surface with high sensitivity. researchgate.netwikipedia.org It combines electrochemistry with a quartz crystal microbalance, where the working electrode is deposited on the quartz crystal. wikipedia.org EQCM is particularly useful for studying electrodeposition and dissolution processes. wikipedia.orgresearchgate.net

In the context of cobalt sulfate, EQCM has been used to monitor the electrodeposition of cobalt. tudelft.nlresearchgate.net These studies have revealed that at certain pH values, the electrodeposition of cobalt is accompanied by the formation of cobalt hydroxide (B78521) due to local pH changes at the electrode surface caused by the hydrogen evolution reaction. researchgate.net The technique allows for the real-time correlation of mass changes with the electrochemical processes occurring, providing insights into reaction mechanisms and current efficiency. aip.org For example, in acidic sulfate baths, EQCM studies have identified different processes, including the formation of metallic cobalt at more cathodic potentials and its dissolution at anodic potentials, potentially mediated by Co(OH)₂. researchgate.net

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are essential for visualizing the morphology, topography, and particle size of cobalt-based materials derived from cobalt sulfate.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure and morphology of materials at the nanoscale. rsc.orgunicamp.br It is a crucial tool for determining the size, shape, and crystallinity of nanoparticles. rsc.orgresearchgate.net In studies of cobalt oxide nanoparticles synthesized from cobalt sulfate, TEM images have revealed various morphologies, including nanorods and spherical nanoparticles. rsc.orgrsc.orgresearchgate.net High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes of individual nanocrystals, providing information about their crystal structure and orientation. rsc.orgresearchgate.net For instance, HRTEM has been used to show that Co₃O₄ nanorods preferentially expose certain crystallographic planes, which can influence their catalytic activity. rsc.org The average particle size of synthesized nanoparticles can be accurately determined from TEM images. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This technique is crucial for characterizing the surface of cobalt(III) sulfate, providing insights into the oxidation states of cobalt, sulfur, and oxygen.

The binding energy of an electron is a key piece of information derived from an XPS spectrum and is characteristic of a specific element and its chemical environment. nasa.govlibretexts.org Shifts in these binding energies, known as chemical shifts, provide information about the oxidative state and local bonding of the atoms. nasa.gov

For cobalt(III) sulfate (Co₂(SO₄)₃), XPS analysis focuses on the characteristic core level spectra of cobalt (Co 2p), sulfur (S 2p), and oxygen (O 1s).

Cobalt (Co 2p) Region: The Co 2p region of the XPS spectrum is characterized by two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which arise from spin-orbit splitting. The binding energies of these peaks are indicative of the oxidation state of cobalt. For cobalt(III) compounds, the Co 2p₃/₂ peak is typically observed at a binding energy higher than that for cobalt(II) compounds. Research on various Co(III) complexes and oxides provides a reference for the expected binding energies. For instance, in a Co(III) complex, the Co 2p₃/₂ peak has been observed at approximately 781.7 eV. researchgate.net In cobalt oxide (Co₃O₄), which contains both Co(II) and Co(III), the Co(III) 2p₃/₂ peak is often identified in the range of 780.0 to 781.5 eV. researchgate.netresearchgate.net The presence of shake-up satellite peaks, which are characteristic of certain electronic configurations, can further aid in the identification of the cobalt oxidation state.

Sulfur (S 2p) Region: The chemical state of sulfur in cobalt(III) sulfate is as the sulfate anion (SO₄²⁻). The S 2p spectrum for a sulfate species is characterized by a single major peak, S 2p₃/₂, with its corresponding spin-orbit component, S 2p₁/₂, at a slightly higher binding energy. The binding energy for the S 2p₃/₂ peak in metal sulfates is consistently reported to be around 169 eV. thermofisher.comthermofisher.comthermofisher.com Studies on other sulfates, such as cerium sulfate, have also shown the S 2p peak for the sulfate group at approximately 168.7 eV, confirming the +6 oxidation state of sulfur. researchgate.net

Oxygen (O 1s) Region: The O 1s spectrum in cobalt(III) sulfate is expected to show a primary peak corresponding to the oxygen atoms within the sulfate anion. The binding energy for oxygen in a sulfate (SO₄²⁻) group is typically observed in the range of 532.1 eV to 532.5 eV. researchgate.net It is important to note that the O 1s region can also show contributions from other oxygen-containing species on the surface, such as adsorbed water or metal oxides, which typically appear at different binding energies. thermofisher.comresearchgate.net

The following interactive table summarizes the expected binding energies for the core levels in cobalt(III) sulfate based on data from related compounds.

| Element | Core Level | Chemical State | Expected Binding Energy (eV) | Source(s) |

| Cobalt | Co 2p₃/₂ | Co(III) | ~781.7 | researchgate.net |

| Sulfur | S 2p₃/₂ | SO₄²⁻ | ~169.0 | thermofisher.comthermofisher.comthermofisher.com |

| Oxygen | O 1s | SO₄²⁻ | ~532.1 - 532.5 | researchgate.net |

This table presents approximate binding energies based on published data for Co(III) and sulfate-containing compounds. Actual values for cobalt(III) sulfate may vary slightly.

Environmental Considerations and Sustainability in Cobalt Sulfate Research

Life Cycle Assessment (LCA) of Cobalt Sulfate (B86663) Production Pathways

A Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. For cobalt sulfate, a key component in lithium-ion batteries, "cradle-to-gate" LCAs are common, assessing the impacts from the mining of raw materials to the finished, battery-grade chemical. researchgate.netntnu.nomdpi.com

The standard methodological framework for conducting an LCA on cobalt sulfate production is based on the International Organization for Standardization (ISO) 14040 and 14044 standards. researchgate.netmdpi.com This framework guides the four main phases of the assessment: goal and scope definition, life cycle inventory, life cycle impact assessment, and interpretation. mdpi.com

The scope for cobalt sulfate LCAs is typically defined as "cradle-to-gate". researchgate.netntnu.no This boundary includes the mining and processing of cobalt-bearing ores, primary extraction (often hydrometallurgical processing of cobalt hydroxide), and the final refining into cobalt sulfate. researchgate.netutexas.edu The system also accounts for the transport of materials between these stages and the environmental burden associated with the production of necessary inputs like electricity, chemicals, and other auxiliary materials. cobaltinstitute.org

A crucial element of the framework is the "functional unit," which serves as a reference for comparing different production systems. For cobalt sulfate, this is typically defined as 1 kg or 1 tonne of cobalt sulfate heptahydrate (CoSO₄·7H₂O). cobaltinstitute.orgelectrabmc.com The assessment quantifies various potential environmental impacts, including Global Warming Potential (GWP), Acidification Potential (AP), Eutrophication Potential (EP), and fossil depletion, among others. researchgate.netcobaltinstitute.org

The environmental footprint of cobalt sulfate production varies significantly based on geographical location, energy sources, and production technology.

Geographical and Energy Source Impacts: A gate-to-gate LCA comparing a Canadian refinery to a benchmark refinery in Tongxiang, China, highlights the critical role of the electricity grid's carbon intensity. electrabmc.com The Canadian facility, drawing power primarily from a hydroelectric grid, demonstrates a significantly lower carbon footprint. electrabmc.com In contrast, production in China, which relies more heavily on coal-based power, shows a higher environmental impact. researchgate.netelectrabmc.com

A comparative study of refining cobalt hydroxide (B78521) (sourced from the Democratic Republic of Congo) in China, Canada, and Finland also underscores these regional differences. mdpi.com The carbon footprint for producing one kilogram of cobalt sulfate at the Canadian refinery is 1.58 kg CO₂ equivalent, compared to 3.25 kg CO₂ equivalent for the benchmark Chinese refinery. electrabmc.comminingmagazine.com

| Impact Category | First Cobalt Refinery (Canada) | Tongxiang Refinery (China Benchmark) | Comparison |

|---|---|---|---|

| Global Warming Potential (kg CO₂ eq) | 1,580 | 3,250 | Lower in Canada |

| Acidification Potential (kg SO₂ eq) | Equal | Equal | Equal Impact |

| Eutrophication Potential | Lower | Higher | Lower in Canada |

| Smog Potential | Lower | Higher | Lower in Canada |

| Freshwater Consumption | Lower | Higher | Lower in Canada |

| Ozone Depletion Potential (kg CFC-11 eq) | Slightly Higher (9%) | Lower | Higher in Canada |

Analysis of cobalt sulfate production reveals specific stages and inputs that contribute most significantly to its environmental footprint.

High-Impact Stages: Studies have identified the beneficiation and refining stages as the primary environmental "hotspots". researchgate.netcobaltinstitute.org

Beneficiation: This stage, which increases the concentration of cobalt from low-grade ore, can account for as much as 72% of the total normalized environmental impact. researchgate.net The high impact is due to the large consumption of chemicals and energy required for processing. researchgate.net

Refining: The final refining stage contributes significantly, accounting for about 26% of the total impact. researchgate.net Key contributors in this stage are electricity consumption and the use of chemical reagents (auxiliaries). researchgate.netcobaltinstitute.org Specifically, the use of sodium hydroxide in the solvent extraction process is a notable contributor to several impact categories, particularly ozone depletion potential. electrabmc.comminingmagazine.com

Mitigation Strategies: Several strategies can mitigate these environmental impacts:

Improving Energy Mix: Transitioning the electricity supply from fossil fuels to renewable sources is a key mitigation lever. One study projected that applying China's target electricity structure for 2050 could reduce the global warming, fossil depletion, and particulate formation impacts of cobalt sulfate production by 24%, 22%, and 26%, respectively. researchgate.net

Promoting Urban Mining: Increasing the use of recycled cobalt-containing waste as feedstock can dramatically lower the environmental footprint by reducing the need for the high-impact mining and beneficiation stages. researchgate.netmdpi.com

Process Optimization: Research into alternative chemical reagents can address specific impacts. For instance, studying alternatives to reduce sodium hydroxide consumption could lower the ozone depletion potential associated with the refining process. electrabmc.com

Environmental Fate and Mobility of Sulfate in Geochemical Systems

The sulfate (SO₄²⁻) anion, a component of cobalt sulfate, has its own distinct environmental behavior once released into geochemical systems. Its mobility and fate are governed by a complex interplay of physical, chemical, and biological processes. usda.govmdpi.com

Sulfate's mobility in soils and sediments is limited by its tendency to adsorb onto mineral and organic surfaces. usda.gov The primary mechanisms involved are electrostatic interactions and chemical bonding. researchgate.net

Nonspecific (Outer-Sphere) Adsorption: This is a relatively weak form of retention where sulfate ions are held by electrostatic attraction to positively charged surfaces on materials like metal oxides and organic matter. usda.govresearchgate.net This process is highly dependent on pH; as pH decreases, surfaces become more positively charged, increasing the potential for nonspecific adsorption. usda.gov Because only weak electrostatic forces are involved, this type of adsorption is easily reversible, and sulfate can be desorbed by an increase in pH or through exchange with other anions. usda.gov

Specific (Inner-Sphere) Adsorption: This involves the formation of stronger chemical bonds (covalent or ionic) where the sulfate ion binds directly to surface atoms, such as on iron or aluminum oxides. usda.govresearchgate.netresearchgate.net This creates a more stable complex and is less easily reversible than nonspecific adsorption. researchgate.net Studies have shown that on surfaces like ferrihydrite, sulfate can form both outer-sphere complexes and more strongly bound bidentate binuclear inner-sphere complexes, with the relative proportion of each varying with pH and ionic strength. researchgate.net

Desorption, the release of adsorbed sulfate back into the solution, is a critical process affecting its transport. Studies have shown that while soils can have a marked capacity to retain sulfate, the ion can also be easily desorbed, particularly from nonspecific binding sites, by water extraction. osti.gov

| Factor | Influence on Sulfate Behavior |

|---|---|

| pH | A primary controller of adsorption. Lower pH generally increases the positive charge on mineral surfaces, enhancing sulfate adsorption. usda.govnumberanalytics.com |

| Sulfate Concentration | Higher concentrations in solution can drive increased adsorption, but also affect the equilibrium of desorption processes. usda.gov |

| Presence of Other Ions | Other anions can compete for adsorption sites, potentially displacing sulfate and increasing its mobility. usda.gov |

| Surface Characteristics | The type and amount of colloidal surfaces (e.g., iron/aluminum oxides, clay minerals, organic matter) determine the capacity for adsorption. usda.gov |

| Hydrology | Water flow paths and contact time between water and soil materials are crucial for determining whether adsorption or transport dominates. usda.gov |

| Redox Conditions | Under anaerobic (oxygen-depleted) conditions, specialized microorganisms use sulfate as an electron acceptor in a process called dissimilatory sulfate reduction, converting mobile sulfate to hydrogen sulfide (B99878) (H₂S). numberanalytics.comnih.gov This biological process is a major component of the sulfur biogeochemical cycle. mdpi.comnih.gov |

Recovery and Recycling Processes for Cobalt-Containing Materials

The escalating demand for cobalt, driven by its critical role in high-technology applications like lithium-ion batteries (LIBs), has intensified the focus on recovering this strategic metal from secondary sources. nih.govnih.gov These sources, often termed "urban mines," include spent LIBs, industrial catalysts, and other cobalt-bearing wastes. nih.govnih.gov Recycling cobalt not only mitigates the supply risks associated with primary mining, which is geographically concentrated and faces significant challenges, but also addresses the environmental pollution caused by discarded cobalt-containing products. nih.govnih.gov The primary routes for cobalt recovery are pyrometallurgy (high-temperature smelting) and hydrometallurgy (aqueous chemical processes). nih.gov While pyrometallurgy can process complex waste streams, it is energy-intensive and can generate hazardous gases and slag. nih.gov Consequently, hydrometallurgical processes are increasingly favored for their lower energy requirements, higher recovery efficiency, and greater environmental friendliness. nih.gov

A cornerstone of hydrometallurgical cobalt recycling is the two-stage process of chemical leaching followed by selective extraction. nih.govnih.gov

Chemical Leaching: This initial step involves dissolving cobalt from solid waste materials, such as the cathode of a spent battery, into an aqueous solution. nih.govnnlm.gov The effectiveness of this process hinges on the choice of a leaching agent. nnlm.gov

Inorganic Acids: Strong mineral acids, particularly sulfuric acid (H₂SO₄), are commonly used. nih.govnih.gov Often, a reducing agent like hydrogen peroxide (H₂O₂) is added to facilitate the dissolution of cobalt(III) from materials like lithium cobalt oxide (LiCoO₂) into the more soluble cobalt(II) form. nih.govnih.gov Research has demonstrated that using H₂SO₄ with H₂O₂ can achieve cobalt leaching rates of 95%. nih.govnnlm.gov In some studies, using industrial sulfuric acid under optimized conditions has resulted in cobalt leaching rates approaching 100%. nih.gov

Organic Acids: As an alternative to harsh mineral acids, various organic acids are being explored as greener leaching agents. nih.gov These include citric acid, ascorbic acid, oxalic acid, and malic acid. nih.govnih.gov Ascorbic acid, for example, can function as both a leaching and reducing agent simultaneously. nih.govnih.gov The use of these acids can minimize harmful waste and emissions associated with strong inorganic acids. nih.gov

Advanced Solvents: Novel solvent systems are also being developed. Solvometallurgical processes use non-aqueous solvents, while others employ deep-eutectic solvents (DES), which are mixtures of compounds that form a liquid at a much lower temperature than the individual components. nih.govnih.gov A nonionic DES made of N-methylurea and acetamide (B32628) has been shown to extract over 97% of cobalt from LIB cathodes under mild conditions. nih.gov

Selective Extraction: Once cobalt is in the leachate solution, it must be separated from other dissolved metals like lithium and nickel. nih.govnih.gov

Solvent Extraction: This is a widely used method where an organic solvent containing an extractant is mixed with the aqueous leachate. The extractant selectively binds with the cobalt ions, transferring them to the organic phase. The acidic extractant di-(2-ethylhexyl)phosphoric acid (D2EHPA) has been used to combine leaching and extraction into a single step, where it selectively leaches cobalt from LiCoO₂ while leaving aluminum unaffected. nih.gov

Selective Precipitation: This technique involves adjusting the solution's pH or adding specific reagents to cause a particular metal to precipitate out of the solution as a solid. nih.gov An innovative method uses carbonate ions in an ammonia (B1221849) solution to selectively precipitate cobalt with a purity of 99.4%, leaving nickel dissolved. nih.govnih.gov

Ionic Liquids (ILs): ILs are being investigated as alternatives to conventional solvents due to their high thermal stability and selectivity. nih.gov Bifunctional ionic liquids have shown the potential to achieve high extraction efficiencies for target metals while co-extracting minimal amounts of others. nih.gov

Table 1: Comparison of Leaching Agents for Cobalt Recovery

| Leaching Agent | Waste Source | Key Conditions | Cobalt Recovery Efficiency | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) + Hydrogen Peroxide (H₂O₂) | Lithium-ion Batteries | Alkali and acid leaching | 95% | nih.gov |

| Industrial Sulfuric Acid (H₂SO₄) | 18650-type Li-ion Batteries | 10 mol/L, 70°C, 1h | ~100% | nih.gov |

| Ascorbic Acid (C₆H₈O₆) | Spent Lithium-ion Batteries | 1.25 M C₆H₈O₆, 25 g/L solid/liquid ratio | 94.8% | nih.gov |

| N-methylurea–Acetamide (ni-DES) | Spent Lithium-ion Batteries | Mild conditions | >97% | nih.gov |

| Choline chloride–citric acid (DES) | LiCoO₂ with Al/Cu collectors | Cu as reducing agent | Quantitative Leaching | uni.lu |

Modern research in cobalt recycling is increasingly guided by the 12 principles of green chemistry, aiming to create processes that are safer, more efficient, and environmentally benign. wikipedia.orgnih.gov This represents a shift away from traditional methods that often consume large amounts of energy and produce hazardous waste. nih.govnih.gov

The application of green chemistry is evident in several key areas of cobalt recovery:

Process Intensification and Atom Economy: Green chemistry emphasizes designing processes that are more efficient and generate less waste. nih.gov One such strategy is process intensification, which aims to reduce the number of steps in a flowsheet. loradchemical.com For instance, combining leaching and solvent extraction into a single "solvoleaching" step simplifies the process, reduces the volume of aqueous waste, and lowers the consumption of chemicals. nih.govloradchemical.com Using the copper current collector already present in a battery as the reducing agent for cobalt(III) is another example of improving atom economy by utilizing existing components rather than adding new reagents. nih.govuni.lu

Energy Efficiency: Many green recycling methods operate under milder conditions, such as room temperature, which significantly reduces the energy consumption compared to high-temperature pyrometallurgical processes. nih.govwikipedia.org This not only lowers the economic cost but also reduces the carbon footprint of the recycling operation. nih.gov

Table 2: Green Chemistry Approaches in Cobalt Recycling

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents/Reagents | Strong inorganic acids (e.g., H₂SO₄) | Organic acids (e.g., citric acid), Deep Eutectic Solvents (DES) | Reduced toxicity, biodegradability, less hazardous waste. | nnlm.govnih.gov |

| Process Intensification | Separate leaching, extraction, and stripping steps | Combined solvoleaching and extraction | Fewer process steps, reduced chemical consumption, less aqueous waste. | nih.govloradchemical.com |

| Atom Economy | Addition of a separate reducing agent (e.g., H₂O₂) | Using the battery's copper current collector as the reducing agent | Utilizes existing components, avoiding additional chemicals. | nih.govuni.lu |

| Energy Efficiency | High-temperature pyrometallurgy | Hydrometallurgy at or near room temperature | Lower energy consumption and reduced carbon footprint. | nih.govwikipedia.org |

Future Research Directions and Emerging Paradigms in Cobaltic Sulfate Chemistry

The exploration of cobaltic sulfate (B86663) and its derivatives is entering a new phase, driven by the demand for sustainable technologies and advanced materials. Future research is poised to expand upon the fundamental understanding of cobalt(III) chemistry to develop innovative applications in catalysis, materials science, and environmental remediation. The following sections outline key areas where significant advancements are anticipated.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cobaltic sulfate with high purity, and how can researchers validate its crystallinity?

- Methodological Answer : Synthesis typically involves controlled oxidation of cobalt(II) precursors in sulfuric acid under inert atmospheres. Key steps include pH adjustment, thermal crystallization, and vacuum drying. Validate purity via X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis. For reproducibility, document reaction conditions (temperature, molar ratios, stirring rates) and include error margins for critical parameters .

Q. How can researchers confirm the oxidation state of cobalt in this compound using spectroscopic techniques?

- Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) for Co 2p₃/₂ binding energy analysis (expected at ~780–785 eV for Co³⁺) with UV-Vis spectroscopy to identify d-d transition bands (e.g., λ ≈ 500–600 nm). Magnetic susceptibility measurements (e.g., SQUID) can corroborate oxidation states by detecting low-spin Co³⁺ configurations. Always compare with reference spectra from validated databases .

Q. What factors influence the stability of this compound in aqueous solutions, and how are these conditions controlled experimentally?

- Methodological Answer : Stability is pH-dependent, with hydrolysis and redox disproportionation occurring below pH 3 or above pH 7. Use buffered solutions (e.g., H₂SO₄/K₂SO₄) to maintain pH 4–8. Monitor degradation via cyclic voltammetry or spectrophotometric kinetics. Include control experiments with argon purging to minimize O₂ interference .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) contribute to understanding the electronic structure and ligand dynamics of this compound complexes?

- Methodological Answer : Density functional theory (DFT) simulations model frontier molecular orbitals to predict redox potentials and ligand exchange barriers. Validate computational results against experimental EXAFS (Extended X-ray Absorption Fine Structure) data for Co-S bond distances. Use software like Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets tailored for transition metals .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound redox reactions?

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., ionic strength, counterion effects). Use meta-analysis to statistically reconcile discrepancies, applying random-effects models to account for heterogeneity across studies. Prioritize data from calorimetric titrations over potentiometric methods in non-aqueous media .

Q. What methodological considerations are critical when designing catalytic studies involving this compound under non-standard conditions (e.g., high pressure, ionic liquids)?

- Methodological Answer : For high-pressure reactors, ensure material compatibility (e.g., Hastelloy vessels resist sulfuric acid corrosion). In ionic liquids, characterize solvent coordination effects via Raman spectroscopy and cyclic voltammetry. Include control experiments to isolate catalytic activity from solvent or surface interactions. Document pressure/temperature profiles with real-time monitoring tools .

Data Management and Reproducibility

Q. How should researchers manage and share spectral data for this compound to ensure reproducibility?

- Methodological Answer : Deposit raw spectra (XRD, XPS) in FAIR-aligned repositories like Zenodo or Chemotion, including metadata on instrument calibration (e.g., beam energy, scan rates). For peer review, provide baseline-corrected data and peak-fitting parameters. Reference public databases (e.g., SulfAtlas for sulfated compounds) to cross-validate assignments .

Common Pitfalls and Mitigation

Q. What are frequent errors in characterizing this compound’s hygroscopicity, and how can they be avoided?

- Methodological Answer : Hygroscopicity is often underestimated due to ambient moisture exposure during handling. Use gloveboxes with <1 ppm H₂O for sample preparation. Quantify water content via Karl Fischer titration and report as weight percentage. For gravimetric analyses, employ microbalances with drift correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.